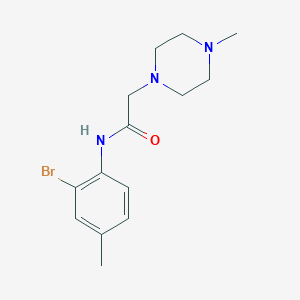
N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide, also known as ECDPAH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ECDPAH belongs to the class of hydrazide derivatives and has been synthesized through various methods.
Mecanismo De Acción
The exact mechanism of action of N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide is not fully understood. However, it has been suggested that N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been found to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases. N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been found to induce apoptosis and inhibit the growth of cancer cells. Additionally, N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to regulate glucose metabolism and improve insulin sensitivity, which may be beneficial in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been found to exhibit low toxicity in animal studies, which is important for the development of safe and effective drugs. However, there are also some limitations to using N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. Additionally, more research is needed to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for the research of N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide. One potential direction is the development of N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide-based drugs for the treatment of cancer, Alzheimer's disease, and diabetes. Another direction is the investigation of the mechanism of action of N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide, which may provide insights into its therapeutic potential. Additionally, more research is needed to determine the efficacy and safety of N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide in humans, which may pave the way for clinical trials.
Métodos De Síntesis
N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been synthesized through various methods, including the reaction of 2-hydroxy-2,2-diphenylacetic acid with 2-ethylcyclopentanone and hydrazine hydrate. The reaction mixture is refluxed in ethanol, and the resulting product is purified through recrystallization. Another method involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with 2-ethylcyclopentanone and hydrazine hydrate in the presence of acetic anhydride. The product is purified through column chromatography.
Aplicaciones Científicas De Investigación
N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. It has been found to inhibit the growth of cancer cells and induce apoptosis. N'-(2-ethylcyclopentylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been shown to reduce oxidative stress and inflammation, which are implicated in various diseases.
Propiedades
IUPAC Name |
N-[(E)-(2-ethylcyclopentylidene)amino]-2-hydroxy-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-16-10-9-15-19(16)22-23-20(24)21(25,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14,16,25H,2,9-10,15H2,1H3,(H,23,24)/b22-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYISITGEHZROAO-ZBJSNUHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC1=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC\1CCC/C1=N\NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-ethylcyclopentylidene)amino]-2-hydroxy-2,2-diphenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)




![N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5720672.png)


![ethyl [3-(2-fluorobenzoyl)-1H-indol-1-yl]acetate](/img/structure/B5720692.png)
![N-1,3-benzodioxol-5-yl-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5720698.png)


![2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)
